molecular formula C15H20N4O B7137017 N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide

N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide

Cat. No.: B7137017
M. Wt: 272.35 g/mol
InChI Key: JPZPZZJXSYXPEO-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-19-9-5-8-13(19)15(20)16-14-10-12(17-18-14)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZPZZJXSYXPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2=NNC(=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of cyclohexyl hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Formation of the pyrrole ring: This involves the reaction of an appropriate amine with a 1,4-dicarbonyl compound under acidic conditions to form the pyrrole ring.

    Coupling of the pyrazole and pyrrole rings: The final step involves coupling the pyrazole and pyrrole rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, pyrazole-based compounds have been studied as thrombin inhibitors, where they interact with the active site of the enzyme and inhibit its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclohexyl-1H-pyrazol-3-yl)-1-methylpyrrole-2-carboxamide is unique due to its specific combination of pyrazole and pyrrole rings, which may confer distinct biological and chemical properties compared to other pyrazole-based compounds. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for further research and development.

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